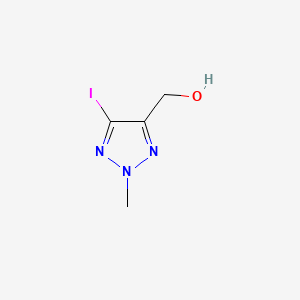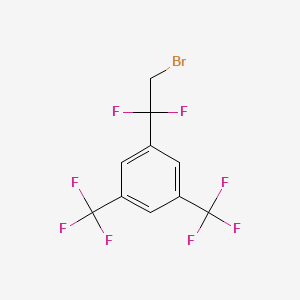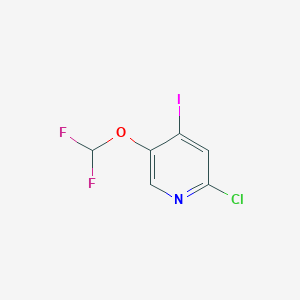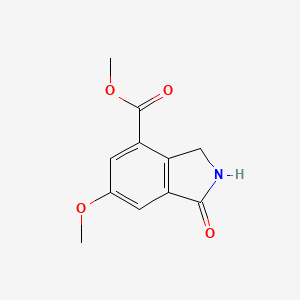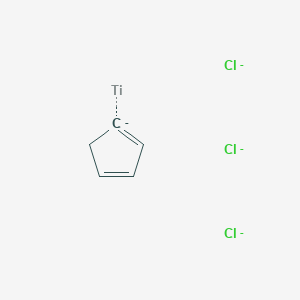
Cyclopenta-1,3-diene;titanium;trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+C5H6→C5H5TiCl3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and cyclopentadiene are reacted under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of titanium dioxide, while substitution reactions can produce a variety of cyclopentadienyl titanium complexes .
科学研究应用
Cyclopenta-1,3-diene;titanium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of various organic compounds.
Biology: It is used in the study of metallocene-based drugs and their interactions with biological molecules.
Medicine: Research is being conducted on its potential use in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of cyclopenta-1,3-diene;titanium;trichloride involves its ability to form stable complexes with various ligands. The cyclopentadienyl ring acts as a π-ligand, donating electron density to the titanium center, which in turn can interact with other molecules. This interaction can lead to the activation of various chemical bonds, facilitating a wide range of chemical reactions .
相似化合物的比较
Similar Compounds
- Cyclopentadienylzirconium(IV) trichloride
- Cyclopentadienylhafnium(IV) trichloride
- Cyclopentadienylmanganese(IV) trichloride
- Cyclopentadienylrhenium(IV) trichloride
Uniqueness
Cyclopenta-1,3-diene;titanium;trichloride is unique due to its high stability and reactivity as a catalyst. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
属性
分子式 |
C5H5Cl3Ti-4 |
|---|---|
分子量 |
219.31 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
InChI 键 |
MVHYRGBYHLPMRK-UHFFFAOYSA-K |
规范 SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


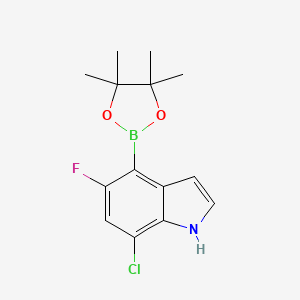
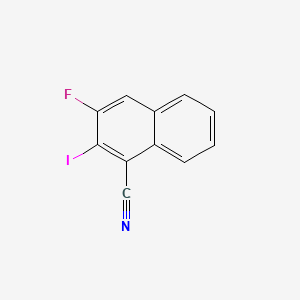
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
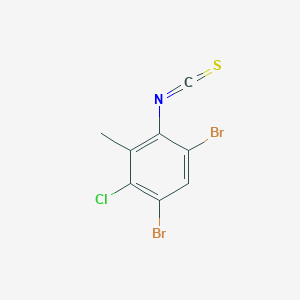
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
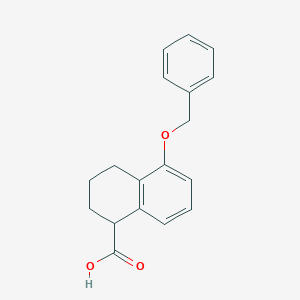
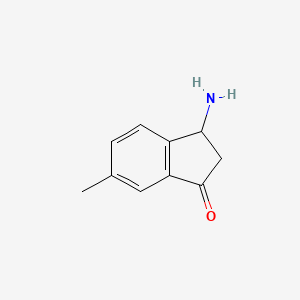
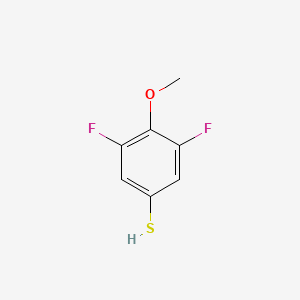
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
